(E)-3-(furan-3-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide
Description
The compound (E)-3-(furan-3-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide is an acrylamide derivative featuring a conjugated α,β-unsaturated carbonyl system. Its structure includes a furan-3-yl substituent at the α-position and a 2-(thiophen-3-yl)ethyl group on the amide nitrogen.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-thiophen-3-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(2-1-11-4-7-16-9-11)14-6-3-12-5-8-17-10-12/h1-2,4-5,7-10H,3,6H2,(H,14,15)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFGPQRVUUJBJL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-3-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and potential applications, supported by relevant research findings.
Chemical Structure and Synthesis
The compound features a furan ring attached to an ethyl group and an acrylamide functional group. The synthesis of this compound can be achieved through various methods, including:
Conventional Synthesis : The reaction of furan-3-yl ethanol with acetic anhydride in the presence of a base like pyridine results in nucleophilic substitution.
Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield by applying microwave irradiation during the reaction with acetic anhydride.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
Antimicrobial Properties
Studies have demonstrated the compound's effectiveness against various bacterial strains. It has shown significant inhibition against:
- Staphylococcus aureus
- Escherichia coli
This suggests its potential as an antimicrobial agent, particularly in treating infections caused by these pathogens.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in cellular models. This activity is crucial for developing therapies for inflammatory diseases.
Neurological Effects
Preliminary studies suggest that derivatives of this compound may interact with nicotinic acetylcholine receptors, which are implicated in anxiety and depression. For instance, structural derivatives have shown anxiolytic-like activity in animal models, indicating potential applications in treating anxiety disorders.
Case Studies and Research Findings
-
Antimicrobial Study :
A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results indicated that the compound exhibited MIC values ranging from 0.5 to 1.0 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity . -
Anti-inflammatory Study :
In vitro experiments assessed the anti-inflammatory effects of the compound on macrophage cell lines. The results showed a reduction in the expression of pro-inflammatory markers such as TNF-alpha and IL-6 when treated with this compound, suggesting its potential use in managing inflammatory conditions . -
Neurological Study :
A behavioral study in mice examined the anxiolytic effects of related compounds that target α7 nicotinic acetylcholine receptors. The findings indicated that these compounds could reverse anxiety-like behavior induced by nicotine, highlighting their potential therapeutic role in anxiety disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Variations and Key Features
The table below highlights critical differences between the target compound and its analogs:
Physicochemical Properties
- Hydrophobicity: The target compound’s logP is estimated to be moderate (~2.5–3.5), while analogs with polar groups (e.g., FH321’s dimethylamino and hydroxyl groups) exhibit higher hydrophilicity .
- Solubility : The absence of polar substituents in the target compound may limit aqueous solubility compared to hydroxylated analogs like FH321 or N-trans-coumaroyl octopamine () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
